molecular formula C15H14BrNOS B2844068 2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 321964-80-1

2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2844068
CAS No.: 321964-80-1
M. Wt: 336.25
InChI Key: KKLIRVCABFXVKA-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a complex organic molecule. It contains a benzothiophene moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) consisting of a fused benzene and thiophene ring . Benzothiophene derivatives are found in various pharmaceutical drugs .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiophene and carboxamide groups. These functional groups can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .

Scientific Research Applications

Antimalarial Applications

Bromo-benzothiophene carboxamide derivatives, including compounds similar to 2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been identified as potent, slow-binding inhibitors of the Plasmodium enoyl-acyl carrier protein (ACP) reductase (PfENR), a critical enzyme in the fatty acid synthesis pathway of Plasmodium falciparum. One specific compound, 3‐Bromo‐N‐(4‐fluorobenzyl)‐benzo[b]thiophene‐2‐carboxamide, demonstrated significant potency with an IC50 value of 115 nM for purified PfENR. These inhibitors exhibit competitive kinetics with cofactor and uncompetitive kinetics with the substrate, highlighting their potential in antimalarial drug development (Banerjee et al., 2011).

Further research revealed that these bromo-benzothiophene carboxamide derivatives are not only potent inhibitors of the enzyme in vitro but also show significant activity against Plasmodium asexual blood stages in both in vitro and in vivo models. Specifically, these compounds impaired the development of the metabolically active trophozoite stage of the intraerythrocytic cycle. In vivo administration of these compounds to mice infected with Plasmodium berghei significantly enhanced the longevity of the mice, preventing the onset of ataxia and convulsions typically associated with the infection (Banerjee et al., 2011).

Synthesis and Chemical Analysis

The synthesis and analysis of benzothiophene derivatives, including this compound, have been explored through various chemical processes. For instance, the Copper(I) iodide-catalyzed synthesis provides a method to create 1-benzothiophen-2-amines, demonstrating the chemical versatility and reactivity of benzothiophene derivatives. Such processes highlight the potential for developing diverse compounds with varying biological activities (Petrov et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many benzothiophene derivatives have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential risks .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. This could include in-depth studies of its mechanism of action, as well as the development of new synthesis methods to improve its production .

Properties

IUPAC Name

2-bromo-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c16-14-13(11-8-4-5-9-12(11)19-14)15(18)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLIRVCABFXVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)Br)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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